Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate
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Overview
Description
Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate is an organic compound with the molecular formula C15H16N2O3 It is characterized by a pyrimidine ring substituted with a phenyl group and an ethyl ester group
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate might interact with its targets in a similar manner, but this needs to be confirmed with further studies.
Biochemical Pathways
Related 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities , suggesting that this compound might also interact with biochemical pathways related to these biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate typically involves the following steps:
Starting Materials: The synthesis begins with 6-methyl-2-phenyl-4-pyrimidinol and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate can be compared with other pyrimidine derivatives:
Ethyl 2-[(6-chloro-2-phenyl-4-pyrimidinyl)oxy]acetate: This compound has a chlorine substituent, which can alter its reactivity and biological activity.
Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)thio]acetate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(6-methyl-2-phenylpyrimidin-4-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-19-14(18)10-20-13-9-11(2)16-15(17-13)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNSRUWLIIHFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC(=NC(=C1)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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